molecular formula C10H8N2O4 B1333011 (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid CAS No. 2257-64-9

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid

Cat. No. B1333011
CAS RN: 2257-64-9
M. Wt: 220.18 g/mol
InChI Key: DSVPRFSMRMXXKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is not explicitly described, the papers provide insights into the synthesis of related compounds. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid involves the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . Similarly, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives are prepared through a series of steps including allylation, protection of carbonyl groups, and oxidation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations . For example, the charge density and electron density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been studied, revealing insights into the effects of intermolecular interactions and hydrogen bonding . These findings could be relevant when analyzing the molecular structure of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid. However, they do describe the reactions of structurally related compounds. For instance, (2,4-dioxocyclohex-1-yl)acetic acid derivatives undergo amide formation and subsequent cyclization to yield hexahydroindoles . These types of reactions are important for the synthesis of various alkaloids and could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the crystal structure and intermolecular hydrogen bonding patterns of similar compounds have been characterized . For example, 2-oxo-1,2-dihydropyridine-1-acetic acid forms one-dimensional folded chain structures through hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in solid-state and could provide a basis for predicting the properties of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid.

Scientific Research Applications

Pervaporation Separation Techniques

Pervaporation separation is a process often used in the separation of mixtures, especially those challenging to separate by conventional methods due to close relative volatilities. In a study by Aminabhavi and Toti (2003), the pervaporation separation of water-acetic acid mixtures using polymeric membranes is explored. This method is highlighted for its economical and environmentally clean approach, particularly significant in industries where acetic acid recycling is crucial after separation from aqueous streams, such as in wastewater contaminated with acetic acid (Aminabhavi & Toti, 2003).

Organic Acids in Acidizing Operations

Organic acids, like acetic acid, play a significant role in acidizing operations for both carbonate and sandstone formations in oil and gas industries. Alhamad et al. (2020) provide an intensive review of the advancements, technology, and challenges associated with organic acids, emphasizing their use over hydrochloric acid to avoid issues such as high corrosion rates and lack of penetration. The study covers various tests and field cases, shedding light on the use of organic acids for formation damage removal and dissolution, with specific mentions of acetic acid's use in dissolving drilling mud filter cakes (Alhamad et al., 2020).

Regulation of Cell Death in Yeasts by Acetic Acid

Chaves et al. (2021) focus on acetic acid and its role in yeast cell death, providing a comprehensive literature review. The study delves into the molecular events involved in cell death induced by acetic acid, considering its significance in industrial processes like fermentation. The paper discusses the pharmacological and genetic regulation of this process, indicating the potential of acetic acid in biotechnology and biomedicine (Chaves et al., 2021).

Organic Acids and Corrosion

Key (2014) examines the effect of acetic acid on CO2 corrosion, especially in oil and natural gas production. The study highlights acetic acid as a significant factor in the failure of metallic materials, with discussions on effective corrosion prevention measures in gathering and transportation pipelines (Key, 2014).

Disinfection with Peracetic Acid

Kitis (2004) reviews the use of peracetic acid as a disinfectant for wastewater effluents. The study discusses the benefits, such as broad-spectrum activity and absence of persistent toxic residuals, as well as the drawbacks, including the potential for microbial regrowth due to increases in organic content after treatment (Kitis, 2004).

properties

IUPAC Name

2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVPRFSMRMXXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368320
Record name (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid

CAS RN

2257-64-9
Record name (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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